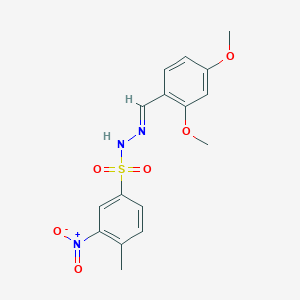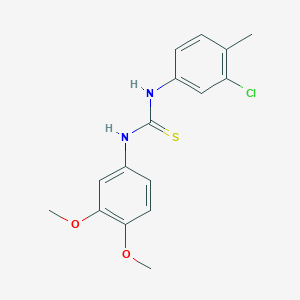![molecular formula C19H18N2O B5802435 3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile, commonly referred to as MPAP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of MPAP is not fully understood, but it is believed to act as a competitive antagonist at the dopamine D3 receptor. This receptor is primarily found in the mesolimbic system of the brain and is involved in the regulation of reward and motivation. By blocking the activity of this receptor, MPAP may help to reduce addictive behaviors and other related disorders.
Biochemical and Physiological Effects
MPAP has been shown to have a range of biochemical and physiological effects. In addition to its activity as a dopamine D3 receptor antagonist, it has also been found to inhibit the activity of the vesicular monoamine transporter 2 (VMAT2). This transporter is involved in the packaging and release of dopamine and other neurotransmitters in the brain. By inhibiting its activity, MPAP may help to reduce the levels of dopamine and other neurotransmitters in the brain, leading to a reduction in addictive behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPAP in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, there are also limitations to its use. For example, it is not yet known how MPAP affects other dopamine receptors or other neurotransmitter systems. Additionally, further research is needed to determine the optimal dosages and administration methods for MPAP in lab experiments.
Direcciones Futuras
There are a number of future directions for research on MPAP. One area of interest is its potential as a therapeutic agent for addiction and other related disorders. Additionally, further research is needed to fully understand its mechanism of action and how it affects other dopamine receptors and neurotransmitter systems. Finally, there is potential for the development of new compounds based on the structure of MPAP that may have even greater selectivity and efficacy as therapeutic agents.
Métodos De Síntesis
MPAP can be synthesized through a multi-step process that involves the reaction of 4-morpholinylphenylboronic acid with 2-phenylacrylonitrile. The reaction is catalyzed by palladium and is carried out in the presence of a base. The resulting product is then purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
MPAP has been found to have a range of potential applications in scientific research. One of the most promising areas is its use as a selective dopamine D3 receptor antagonist. This receptor is involved in a range of neurological disorders, including addiction and schizophrenia. MPAP has been shown to block the activity of this receptor, making it a potential therapeutic agent for these disorders.
Propiedades
IUPAC Name |
(Z)-3-(4-morpholin-4-ylphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-15-18(17-4-2-1-3-5-17)14-16-6-8-19(9-7-16)21-10-12-22-13-11-21/h1-9,14H,10-13H2/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMYRSSSEFHZLX-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)
![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)

![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)




![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)